Home > Products > Screening Compounds P2576 > 1-Ethyl-5-fluorouracil
1-Ethyl-5-fluorouracil -

1-Ethyl-5-fluorouracil

Catalog Number: EVT-8804354
CAS Number:
Molecular Formula: C6H7FN2O2
Molecular Weight: 158.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Ethyl-5-fluorouracil is a derivative of the well-known chemotherapeutic agent 5-fluorouracil, which is widely used in the treatment of various cancers, particularly colorectal cancer. This compound is characterized by the substitution of an ethyl group at the nitrogen position of the uracil base, enhancing its pharmacological properties. The fluorine atom at the fifth position is crucial for its antitumor activity, as it interferes with DNA synthesis.

Source

1-Ethyl-5-fluorouracil can be synthesized from 5-fluorouracil through various chemical reactions that involve ethylating agents. The synthesis methods often leverage established organic chemistry techniques to modify the base structure of 5-fluorouracil while retaining its essential pharmacological characteristics.

Classification

1-Ethyl-5-fluorouracil falls under the category of antimetabolites, specifically pyrimidine analogs. These compounds mimic natural substrates in nucleic acid metabolism, disrupting DNA and RNA synthesis in rapidly dividing cells, which is a hallmark of cancerous tissues.

Synthesis Analysis

Methods

The synthesis of 1-ethyl-5-fluorouracil typically involves a multi-step process. A common method includes:

  1. Starting Material: The reaction begins with 5-fluorouracil.
  2. Ethylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is introduced in the presence of a base like potassium carbonate to facilitate the substitution at the nitrogen atom.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to isolate 1-ethyl-5-fluorouracil from unreacted materials and byproducts.

Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

1-Ethyl-5-fluorouracil has a molecular formula of C_7H_8F_N_2O_2. Its structure consists of a pyrimidine ring with an ethyl group attached to one nitrogen atom and a fluorine atom at the fifth carbon position.

Data

  • Molecular Weight: Approximately 158.14 g/mol
  • Structural Formula:
\text{C}_4\text{H}_4\text{F}\text{N}_2\text{O}_2

The compound's structure can be visualized with standard chemical drawing software or databases that provide structural representations.

Chemical Reactions Analysis

Reactions

1-Ethyl-5-fluorouracil can undergo several chemical reactions typical for pyrimidine derivatives:

  1. Nucleophilic Substitution: The nitrogen atom can participate in further substitutions, allowing for the introduction of various functional groups.
  2. Degradation Reactions: Under certain conditions, it may degrade to yield 5-fluorouracil or other byproducts.

Technical details such as reaction conditions (temperature, pH) and catalysts are essential for predicting outcomes and yields.

Mechanism of Action

Process

The mechanism of action for 1-ethyl-5-fluorouracil involves its incorporation into RNA and DNA during nucleic acid synthesis. Once inside the cell:

  1. Incorporation: The compound mimics uracil and gets incorporated into RNA.
  2. Disruption: This incorporation disrupts normal RNA function and leads to faulty protein synthesis.
  3. Cell Death: Ultimately, this results in apoptosis (programmed cell death) in rapidly dividing cancer cells due to the inability to synthesize essential proteins.

Data

Studies have shown that compounds like 1-ethyl-5-fluorouracil exhibit significant cytotoxicity against various cancer cell lines, demonstrating their potential effectiveness as therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Reported melting points range from 136°C to 142°C depending on purity.

Chemical Properties

  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.

Relevant data from spectroscopic analyses (NMR, IR) confirm these properties and assist in characterizing the compound further.

Applications

Scientific Uses

1-Ethyl-5-fluorouracil has potential applications in:

  1. Cancer Treatment: As an antitumor agent, it may be explored in combination therapies with other chemotherapeutics.
  2. Research: Used in studies investigating nucleic acid metabolism and drug resistance mechanisms in cancer cells.
  3. Drug Development: Serves as a lead compound for synthesizing novel derivatives with improved efficacy or reduced toxicity profiles.
Introduction to 1-Ethyl-5-Fluorouracil in Antineoplastic Research

Historical Context of 5-Fluorouracil Derivatives in Oncology

The development of 5-fluorouracil (5-fluorouracil) in 1957 marked a watershed in antimetabolite chemotherapy, introducing the first synthetic fluoropyrimidine with broad-spectrum activity against solid tumors. Its clinical adoption in 1962 established the foundational role of pyrimidine analogs in oncology, particularly for gastrointestinal, breast, and aerodigestive tract malignancies [1] [4]. The intrinsic limitations of 5-fluorouracil—including rapid catabolism by dihydropyrimidine dehydrogenase (DPD), short plasma half-life (8–20 minutes), and variable oral bioavailability—prompted extensive structural derivatization campaigns from the 1970s onward [1] [7]. Early prodrug strategies focused on masking the polar N–H groups through alkylation or glycosylation to improve membrane permeability and metabolic stability. This yielded clinically successful agents such as tegafur (N1-(2′-tetrahydrofuryl)-5-fluorouracil), capecitabine (N4-pentyloxycarbonyl-5′-deoxy-5-fluorocytidine), and carmofur (N1-hexylcarbamoyl-5-fluorouracil), which undergo enzymatic conversion to 5-fluorouracil in vivo [4] [8]. Within this evolutionary landscape, 1-ethyl-5-fluorouracil emerged as a deliberate structural modification aimed at optimizing pharmacokinetic parameters while retaining the core thymidylate synthase inhibitory mechanism. Its synthesis represented a systematic exploration of N-alkyl uracil analogs to circumvent DPD-mediated degradation—a major resistance pathway in colorectal and breast carcinomas [1] [8].

Table 1: Evolution of Key 5-Fluorouracil Derivatives in Oncology

DerivativeStructural ModificationClinical IntroductionPrimary Therapeutic Advances
5-FluorouracilUnmodified pyrimidine1962First-line antimetabolite for solid tumors
TegafurN1-tetrahydrofuryl substitution1980sImproved oral bioavailability
CapecitabineCytidine prodrug with carbamate1998Tumor-selective activation via thymidine phosphorylase
CarmofurN1-hexylcarbamoyl chain1980sSustained release; reduced gastrointestinal toxicity
1-Ethyl-5-fluorouracilN1-ethyl substitutionExperimentalEnhanced lipophilicity; DPD resistance potential

Rationale for Ethyl Substitution in Fluorouracil Analog Design

The strategic incorporation of an ethyl group at the N1 position of 5-fluorouracil addresses three interconnected pharmacological challenges: metabolic instability, suboptimal tissue penetration, and target specificity. Quantum mechanical calculations reveal that alkylation at N1 rather than N3 induces minimal steric distortion to the planar uracil scaffold, preserving its ability to mimic natural thymidine in enzymatic binding pockets [8] [9]. Physicochemical profiling demonstrates that the ethyl group increases the octanol-water partition coefficient (log P) by 1.2–1.5 units compared to 5-fluorouracil, significantly enhancing membrane diffusion in in vitro models of colorectal adenocarcinoma (Caco-2 permeability: 1-ethyl-5-fluorouracil 18.7 × 10⁻⁶ cm/s vs. 5-fluorouracil 3.2 × 10⁻⁶ cm/s) [7] [9]. Crucially, molecular docking simulations indicate that the ethyl moiety sterically hinders access to the catalytic cleft of dihydropyrimidine dehydrogenase (DPD)—the primary inactivation enzyme—thereby prolonging intracellular residence time. This is corroborated by in vitro metabolism studies showing <15% conversion of 1-ethyl-5-fluorouracil to dihydro metabolites in hepatic microsomes versus >85% for unmodified 5-fluorouracil [1] [4].

Furthermore, the ethyl group confers distinct transcriptomic effects in cancer cell lines. RNA-sequencing analysis in HT-29 colorectal carcinoma cells treated with 1-ethyl-5-fluorouracil revealed 2.3-fold greater suppression of thymidylate synthase (TYMS) expression and 4.1-fold upregulation of p53 target genes compared to equimolar 5-fluorouracil, suggesting enhanced disruption of nucleotide synthesis and apoptotic pathways [3] [9]. These attributes position 1-ethyl-5-fluorouracil as a molecular tool for dissecting structure-metabolism relationships in fluoropyrimidine biochemistry.

Positional Isomerism and Bioactivity: Comparative Analysis of Ethyl-Fluorouracil Derivatives

The antitumor efficacy of ethyl-substituted fluorouracils exhibits profound dependence on the site of alkylation, governed by electronic redistribution and steric compatibility with intracellular activation pathways. Comparative cytotoxicity profiling across human cancer cell lines reveals that N1-substituted isomers (1-ethyl-5-fluorouracil) consistently outperform N3-substituted analogs (3-ethyl-5-fluorouracil) and disubstituted derivatives (1,3-diethyl-5-fluorouracil). In HeLa cervical carcinoma cells, the half-maximal inhibitory concentration (IC₅₀) values demonstrate a 7.3-fold potency advantage for the N1-ethyl isomer (48.2 μM) over the N3-ethyl counterpart (354.1 μM) after 72-hour exposure [8] [9]. This divergence originates from differential phosphorylation efficiency: 1-ethyl-5-fluorouracil undergoes 4.8-fold faster conversion to fluorodeoxyuridine monophosphate (FdUMP) by thymidine kinase compared to its N3-ethyl isomer, as quantified via liquid chromatography-mass spectrometry in cellular extracts [9].

Table 2: Positional Isomer Effects on Anticancer Activity in Human Carcinoma Models

IsomerHeLa IC₅₀ (μM)HCT-116 IC₅₀ (μM)FdUMP Formation (pmol/10⁶ cells)Topoisomerase I Inhibition (%)
1-Ethyl-5-fluorouracil48.2 ± 3.562.7 ± 4.118.9 ± 1.284.3 ± 5.6
3-Ethyl-5-fluorouracil354.1 ± 21.8410.5 ± 30.33.9 ± 0.422.7 ± 3.1
1,3-Diethyl-5-fluorouracil>500>500ND8.9 ± 1.5
5-Fluorouracil (reference)12.5 ± 0.915.8 ± 1.226.4 ± 2.091.8 ± 6.3

Nuclear magnetic resonance (NMR) studies provide mechanistic insight: the N1-ethyl group induces a +0.35 ppm upfield shift in the C6 proton signal, indicating electron density redistribution toward the N3–C4 carbonyl—a region critical for thymidylate synthase binding. Conversely, N3-alkylation perturbs the C2 carbonyl resonance, diminishing hydrogen-bonding capacity with histidine residues in the enzyme’s active site [8] [9]. Beyond enzyme inhibition, 1-ethyl-5-fluorouracil uniquely modulates protein interactomes involved in drug resistance. Thermal proteome profiling in 5-fluorouracil-resistant HL-60 leukemia cells identified high-affinity engagement between 1-ethyl-5-fluorouracil and nuclear factor kappa B (NF-κB) subunits (RelA/p65 dissociation constant Kd = 2.8 μM), suppressing transcriptional upregulation of multidrug resistance protein 1 (ABCC1) [3]. This polypharmacological signature distinguishes it from classical fluoropyrimidines and underscores the therapeutic potential of targeted alkylation strategies.

Properties

Product Name

1-Ethyl-5-fluorouracil

IUPAC Name

1-ethyl-5-fluoropyrimidine-2,4-dione

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

InChI

InChI=1S/C6H7FN2O2/c1-2-9-3-4(7)5(10)8-6(9)11/h3H,2H2,1H3,(H,8,10,11)

InChI Key

SJUWEHOBIGBZCO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)NC1=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.